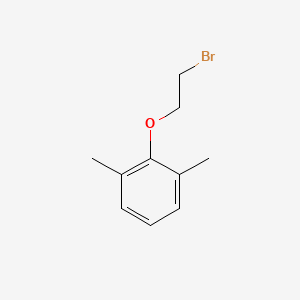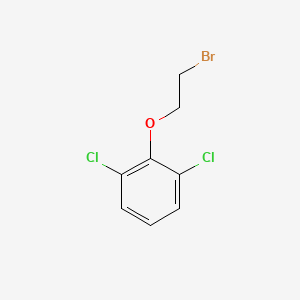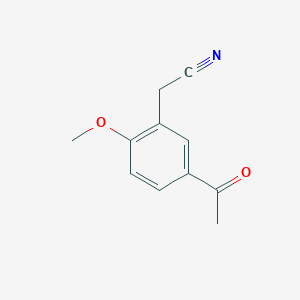
5-(2-Thiénylthio)thiophène-2-sulfonamide
Vue d'ensemble
Description
5-(2-Thienylthio)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C8H7NO2S4 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Thienylthio)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Thienylthio)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement des semi-conducteurs organiques
Les dérivés du thiophène jouent un rôle crucial dans l'avancement des semi-conducteurs organiques. 5-(2-Thiénylthio)thiophène-2-sulfonamide peut être utilisé dans la synthèse de transistors organiques à effet de champ (OFET) grâce à son noyau thiophène stable, qui est essentiel pour les semi-conducteurs haute performance .
Fabrication d'OLED
Dans le domaine de la science des matériaux, les molécules à base de thiophène contribuent de manière significative à la fabrication de diodes électroluminescentes organiques (OLED). La structure moléculaire du composé permet un transfert d'énergie efficace, ce qui le rend approprié pour une utilisation dans les composants OLED .
Inhibition de la corrosion
La chimie industrielle tire profit des dérivés du thiophène comme inhibiteurs de corrosion. Le groupe sulfonamide dans This compound peut être adapté pour se lier aux surfaces métalliques, offrant ainsi une protection contre la corrosion .
Applications anti-inflammatoires
Les dérivés du thiophène sont connus pour leurs propriétés anti-inflammatoires. En tant que tel, This compound pourrait être exploré pour son efficacité dans la réduction de l'inflammation, conduisant potentiellement au développement de nouveaux médicaments anti-inflammatoires .
Activité antimicrobienne
Le cadre structurel du thiophène est propice à l'activité antimicrobienne. La recherche pourrait étudier l'utilisation de This compound dans la création de nouveaux agents antimicrobiens pour lutter contre les souches résistantes de bactéries .
Mécanisme D'action
Propriétés
IUPAC Name |
5-thiophen-2-ylsulfanylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S4/c9-15(10,11)8-4-3-7(14-8)13-6-2-1-5-12-6/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUARFWFATPFBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC=C(S2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381233 | |
| Record name | 5-[(Thiophen-2-yl)sulfanyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63033-64-7 | |
| Record name | 5-[(Thiophen-2-yl)sulfanyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(2-Thienylthio)thiophene-2-sulfonamide interact with lactoperoxidase and what are the downstream effects?
A1: The research indicates that 5-(2-Thienylthio)thiophene-2-sulfonamide acts as a competitive inhibitor of bovine milk lactoperoxidase (LPO). [] This means it competes with the natural substrate for binding to the enzyme's active site. The study demonstrated a strong inhibitory effect with an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. [] While the exact mechanism wasn't fully elucidated in this study, competitive inhibition suggests that this compound directly blocks LPO from catalyzing its usual reactions, potentially affecting its antimicrobial activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)




